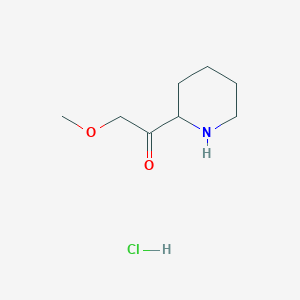

2-Methoxy-1-Piperidin-2-ylethanon-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methoxy-1-piperidin-2-ylethanone;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five methylene groups and one amine group

Wissenschaftliche Forschungsanwendungen

2-Methoxy-1-piperidin-2-ylethanone;hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Wirkmechanismus

Target of Action

The primary targets of a compound are usually identified through a combination of biochemical assays, such as binding assays or enzymatic assays, and computational methods, such as molecular docking or virtual screening .

Mode of Action

The interaction of the compound with its targets and the resulting changes are often studied using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and other biophysical methods to understand the structural basis of the interaction .

Biochemical Pathways

The affected pathways and their downstream effects can be elucidated through a combination of experimental techniques, such as gene expression profiling, proteomics, and metabolomics, as well as computational pathway analysis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are typically studied in preclinical models using a combination of in vitro assays and in vivo studies .

Result of Action

The molecular and cellular effects of a compound’s action can be studied using a variety of techniques, including cell-based assays, molecular biology techniques, and microscopy .

Action Environment

The influence of environmental factors on a compound’s action, efficacy, and stability can be studied through stability studies under various conditions, as well as studies in different biological models to understand the influence of physiological and pathological conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-piperidin-2-ylethanone;hydrochloride typically involves the reaction of piperidine with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 2-Methoxy-1-piperidin-2-ylethanone;hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-1-piperidin-2-ylethanone;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methylpiperidine: Another piperidine derivative with similar structural features but different functional groups.

2-Aminomethylpiperidine: Contains an amino group instead of a methoxy group, leading to different chemical properties and applications.

Piperine: A naturally occurring piperidine derivative with known biological activities.

Uniqueness

2-Methoxy-1-piperidin-2-ylethanone;hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxy group allows for unique substitution reactions, and its piperidine core is a versatile scaffold in medicinal chemistry.

Biologische Aktivität

Overview

2-Methoxy-1-piperidin-2-ylethanone;hydrochloride (CAS No. 2361635-56-3) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, which includes a methoxy group and a piperidine ring, contributes to its unique chemical reactivity and biological properties.

2-Methoxy-1-piperidin-2-ylethanone;hydrochloride is synthesized through the reaction of piperidine with methoxyacetyl chloride, typically using triethylamine as a base to neutralize the hydrochloric acid produced during the reaction. The purification process often involves recrystallization or chromatography to achieve high purity levels.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that piperidine derivatives can inhibit the growth of Gram-positive bacteria and fungi. The mechanism of action is believed to involve disruption of cell membrane integrity or interference with essential metabolic pathways .

Anticancer Activity

In preclinical studies, 2-Methoxy-1-piperidin-2-ylethanone;hydrochloride has demonstrated promising anticancer effects. It has been evaluated for its ability to induce apoptosis in cancer cell lines, including those derived from breast and lung cancers. The compound's efficacy is attributed to its ability to inhibit specific enzymes involved in cancer progression, such as monoacylglycerol lipase (MAGL), which plays a role in regulating endocannabinoid levels associated with tumor growth .

Case Studies

-

Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of various piperidine derivatives, including 2-Methoxy-1-piperidin-2-ylethanone;hydrochloride, against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent . -

Cancer Cell Line Studies

In vitro studies involving human breast cancer cell lines revealed that treatment with 2-Methoxy-1-piperidin-2-ylethanone;hydrochloride resulted in a dose-dependent reduction in cell viability. Flow cytometry analyses indicated that this compound effectively induced apoptosis through the activation of caspase pathways .

The biological activity of 2-Methoxy-1-piperidin-2-ylethanone;hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like MAGL, which is crucial in lipid metabolism and inflammation pathways associated with cancer progression.

- Membrane Disruption : Its interaction with bacterial membranes leads to increased permeability and eventual cell death.

Comparative Analysis

To better understand the unique properties of 2-Methoxy-1-piperidin-2-ylethanone;hydrochloride, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylpiperidine | Methyl group instead of methoxy | Moderate antimicrobial activity |

| Piperine | Naturally occurring piperidine derivative | Known for various biological activities including analgesic effects |

| 2-Aminomethylpiperidine | Contains an amino group | Enhanced anticancer properties |

Eigenschaften

IUPAC Name |

2-methoxy-1-piperidin-2-ylethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-6-8(10)7-4-2-3-5-9-7;/h7,9H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYRDSBGXVZJJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1CCCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.